N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide is a chemical compound with the molecular formula C14H22N2O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with dipropan-2-ylsulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and minimizing waste, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
- 4-chloro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide
- N-(4-(benzothiazol-2-ylsulfamoyl)phenyl)acetamide
Uniqueness
N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of the dipropan-2-ylsulfamoyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
294885-64-6 |
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Molecular Formula |
C14H22N2O3S |
Molecular Weight |
298.40 g/mol |
IUPAC Name |
N-[4-[di(propan-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O3S/c1-10(2)16(11(3)4)20(18,19)14-8-6-13(7-9-14)15-12(5)17/h6-11H,1-5H3,(H,15,17) |
InChI Key |
YDAFUCQSUDEIJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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